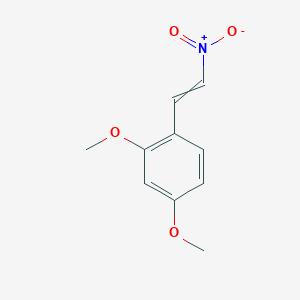

2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Description

BenchChem offers high-quality 2,4-Dimethoxy-1-(2-nitroethenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-1-(2-nitroethenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2,4-dimethoxy-1-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3 |

InChI Key |

NUMXHEUHHRTBQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" basic properties

An In-Depth Technical Guide to 2,4-Dimethoxy-1-(2-nitroethenyl)benzene: Properties, Synthesis, and Applications

Introduction: A Versatile Nitroalkene Building Block

2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a member of the substituted β-nitrostyrene family, is a significant chemical intermediate in the landscape of organic synthesis. While its formal IUPAC name is derived from a standard numbering of the benzene ring, it is crucial for researchers to recognize its common synonyms, which can vary based on historical naming conventions or alternative numbering of the substituents. These include 2,5-Dimethoxy-β-nitrostyrene and 1,4-Dimethoxy-2-(2-nitroethenyl)benzene . To avoid ambiguity, this guide will primarily use the CAS Number [40276-11-7] for definitive identification.

This compound serves as a cornerstone for the synthesis of more complex molecules, particularly substituted phenethylamines, which are of profound interest in medicinal chemistry and drug development.[1] The reactivity of this molecule is dominated by the electron-withdrawing nitro group conjugated with the vinyl double bond, making it an excellent Michael acceptor and a precursor for the corresponding amine. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, analytical characterization methods, key applications, and essential safety information for laboratory professionals.

PART 1: Core Chemical and Physical Properties

2,4-Dimethoxy-1-(2-nitroethenyl)benzene is typically encountered as a yellow to orange crystalline solid.[1][2] Its physical properties are dictated by the rigid, planar structure of the substituted styrene core and the polar nitro group. The dual methoxy groups on the aromatic ring significantly influence its electronic properties and solubility profile.

A summary of its core properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40276-11-7 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3][5] |

| Molecular Weight | 209.20 g/mol | [3][5] |

| Appearance | Yellow to orange crystalline solid or powder | [1][2] |

| Melting Point | 116-120 °C (lit.) | [4] |

| Solubility | Practically insoluble in water. Soluble in polar organic solvents such as ethanol, acetone, and dichloromethane. | [2] |

| InChI Key | IRRZIWHEPWPPJF-AATRIKPKSA-N | [4] |

PART 2: Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is achieved through a Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde (2,5-dimethoxybenzaldehyde) with an active methylene compound (nitromethane).

Reaction Rationale

The mechanism proceeds via the deprotonation of nitromethane by a weak base, typically an amine catalyst like ammonium acetate, to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting nitro-aldol adduct readily undergoes dehydration (elimination of a water molecule), a process often driven by heat, to yield the thermodynamically stable conjugated nitroalkene product. The use of a solvent like toluene or acetic acid that can facilitate the removal of water is key to achieving high yields.[6][7]

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the synthesis of β-nitrostyrenes.[6][7]

Materials:

-

2,5-Dimethoxybenzaldehyde (1 eq.)

-

Nitromethane (6.9 eq.)

-

Ammonium acetate (2.4 eq.)

-

Glacial Acetic Acid (as solvent)

-

Ethyl Acetate (for extraction)

-

Brine and Deionized Water (for washing)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzaldehyde (1 eq.) and glacial acetic acid (approx. 20 mL per 1 eq. of aldehyde).

-

Reagent Addition: While stirring, add ammonium acetate (2.4 eq.) to the solution, followed by the slow addition of nitromethane (6.9 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. A yellow precipitate should form.

-

Workup - Extraction: Adjust the pH of the aqueous mixture to neutral (pH ≈ 7) using a 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining acetic acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) or by silica gel column chromatography to afford the pure 2,4-Dimethoxy-1-(2-nitroethenyl)benzene.[7]

PART 3: Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Signature |

| ¹H NMR | Signals corresponding to two distinct methoxy groups (~3.8-3.9 ppm, singlets), aromatic protons on the substituted ring (~6.8-7.5 ppm), and two vinyl protons (~7.5-8.3 ppm). The vinyl protons will appear as doublets with a large coupling constant (J ≈ 13-14 Hz), confirming the trans (E) configuration.[8] |

| ¹³C NMR | Resonances for methoxy carbons (~56 ppm), aromatic carbons (including two C-O attached carbons at ~150-160 ppm), and two vinyl carbons (~130-140 ppm). The carbon bearing the nitro group will be further downfield.[8] |

| FT-IR | Strong characteristic peaks for the nitro group (asymmetric stretch ~1500-1550 cm⁻¹ and symmetric stretch ~1340-1360 cm⁻¹), C=C double bond stretch (~1620-1640 cm⁻¹), and aromatic C-O stretches (~1200-1280 cm⁻¹). |

| UV-Vis | The extended conjugated system results in strong UV absorption, typically with a λ_max_ well above 300 nm. |

PART 4: Chemical Reactivity and Core Applications

The synthetic utility of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene stems from the reactivity of the nitroalkene functional group. Its primary application is as a precursor to 2,5-dimethoxyphenethylamine (2C-H), a foundational molecule for a class of psychedelic compounds investigated in neuroscience and drug development.[9]

Reduction to Phenethylamines

The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is a critical step in the synthesis of many psychoactive compounds and other biologically active molecules.

Mechanism Insight: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically used for this conversion. The hydride reagent attacks both the nitro group and the carbon-carbon double bond, reducing them simultaneously to yield the saturated primary amine.

This reduction pathway highlights the compound's role as a key intermediate. By modifying the starting aldehyde, a wide variety of substituted phenethylamines can be synthesized, making this a versatile platform for drug discovery.

PART 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,4-Dimethoxy-1-(2-nitroethenyl)benzene possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Summary:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Carcinogenicity: Suspected of causing cancer.

-

Reproductive Toxicity: May damage fertility or the unborn child.

-

Organ Damage: Causes damage to organs (specifically blood) through prolonged or repeated exposure via inhalation.

-

Flammability: Classified as a combustible solid.[4]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is required.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from heat, sparks, and open flames.

-

Store in a locked cabinet or an area accessible only to authorized personnel.

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[11]

Conclusion

2,4-Dimethoxy-1-(2-nitroethenyl)benzene is more than a simple chemical; it is a versatile and powerful intermediate for synthetic chemists. Its straightforward synthesis via the Henry condensation and the rich reactivity of its nitroalkene group make it an indispensable tool, particularly in the synthesis of neurochemically active phenethylamines. A thorough understanding of its properties, synthetic pathways, and, most importantly, its handling requirements is essential for any researcher or drug development professional aiming to utilize this compound effectively and safely.

References

Sources

- 1. 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7 [minglangchem.com]

- 2. 2,5-DIMETHOXY-BETA-NITROSTYRENE - SYNTHETIKA [synthetikaeu.com]

- 3. 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene [stenutz.eu]

- 4. 反式-2,5-二甲氧基-β-硝基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | C10H11NO4 | CID 5375912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" chemical structure and IUPAC name

A-Technical-Guide-to-2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a key intermediate in organic synthesis. The document details its chemical identity, synthesis via the Henry condensation reaction, and thorough characterization using modern spectroscopic techniques. It is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights into its preparation and validation. The guide emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

2,4-Dimethoxy-1-(2-nitroethenyl)benzene, commonly known as 2,4-dimethoxy-β-nitrostyrene, is an organic compound of significant interest as a synthetic precursor. Its structure combines a dimethoxy-substituted aromatic ring with a conjugated nitroalkene group, making it a versatile building block for the synthesis of more complex molecules, including various pharmaceuticals and biologically active compounds.[1][2][3] The nitro group and the double bond provide multiple reaction sites for further chemical transformations.[4]

-

IUPAC Name: 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene[5]

-

Common Name: 2,4-dimethoxy-β-nitrostyrene

Chemical Structure:

(Structure depicted is a simplified 2D representation)

Synthesis: The Henry Condensation Reaction

The most common and efficient method for synthesizing 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is the Henry reaction, also known as the nitroaldol reaction.[4][8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde (2,4-dimethoxybenzaldehyde) with a nitroalkane (nitromethane).[4][10] Subsequent dehydration of the intermediate β-nitro alcohol yields the target nitroalkene.[9][10]

Mechanistic Insight

The causality behind the experimental choices lies in the acidity of the α-proton of the nitroalkane and the electrophilicity of the aldehyde's carbonyl carbon.[10]

-

Deprotonation: A base, such as ammonium acetate or an alkali hydroxide, removes a proton from the carbon alpha to the nitro group of nitromethane. This forms a resonance-stabilized nitronate anion.[4][8][10] The pKa of nitromethane is approximately 10, making it amenable to deprotonation by mild bases.[10]

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[4][10]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to yield a β-nitro alcohol.[4][10]

-

Dehydration: Under heating or acidic conditions, the alcohol undergoes elimination of a water molecule to form the conjugated system of the final product, 2,4-dimethoxy-β-nitrostyrene.[9][10]

Diagram of the Henry Reaction Mechanism

Caption: Mechanism of the Henry condensation for β-nitrostryene synthesis.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system adapted from established procedures for synthesizing substituted β-nitrostyrenes.[11][12][13] The success of the synthesis is confirmed by the physical properties of the product and subsequent spectroscopic analysis.

Materials & Reagents:

-

2,4-Dimethoxybenzaldehyde

-

Nitromethane

-

Ammonium Acetate (NH₄OAc)

-

Glacial Acetic Acid

-

Ethanol or Methanol (for recrystallization)

-

Ice water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and suction flask

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1 equivalent of 2,4-dimethoxybenzaldehyde in glacial acetic acid.

-

Reagent Addition: Add 3-5 equivalents of nitromethane to the solution.[11] An excess of nitromethane is used to drive the reaction towards completion.

-

Catalyst Addition: Add 0.25-0.3 equivalents of ammonium acetate as the base catalyst.[11]

-

Reaction: Heat the mixture to reflux (approximately 100-120°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker of ice water while stirring. This will cause the crude product to precipitate out of the solution as a yellow solid.[11][12]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acetic acid and salts.[12]

-

Recrystallization: Dry the crude product. For final purification, recrystallize the solid from a suitable solvent such as ethanol or methanol to obtain bright yellow crystals.[11][12] The purity can be checked by measuring the melting point.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Structural Characterization and Data

To confirm the identity and purity of the synthesized 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a combination of spectroscopic methods is essential. The data presented below are typical values reported for this compound and serve as a benchmark for validation.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Melting Point | ~100 °C[5] | A sharp melting point indicates high purity. | |

| ¹H NMR | Chemical Shift (δ) | δ ~8.0-8.2 (d, 1H), ~7.5-7.7 (d, 1H), ~7.3-7.5 (d, 1H), ~6.4-6.6 (m, 2H), ~3.9 (s, 6H) | Signals correspond to vinyl, aromatic, and methoxy protons. The large coupling constant (~13.6 Hz) for vinyl protons confirms the trans (E) configuration. |

| ¹³C NMR | Chemical Shift (δ) | δ ~159, ~156, ~140, ~138, ~130, ~118, ~110, ~100, ~56 (2C) | Peaks correspond to aromatic, vinylic, and methoxy carbons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1620 (C=C), ~1510 (NO₂ asym.), ~1340 (NO₂ sym.), ~1270, ~1020 (C-O stretch) | Characteristic peaks for the nitroalkene and methoxy functional groups. |

| Mass Spec. (HRMS) | m/z | [M]+ calculated for C₁₀H₁₁NO₄: 209.0688; Found: ~209.0685 | Confirms the molecular formula and weight of the compound.[14] |

Note: NMR chemical shifts are reported in ppm relative to a standard reference (e.g., TMS) and can vary slightly based on the solvent used (e.g., CDCl₃, DMSO-d₆).[14]

Applications in Research and Drug Development

β-Nitrostyrene derivatives are recognized as valuable intermediates in medicinal chemistry and materials science.[2][3][15] Their synthetic utility stems from the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations.

-

Precursor to Phenethylamines: The nitro group can be readily reduced to an amine, making 2,4-dimethoxy-β-nitrostyrene a direct precursor to 2,4-dimethoxyphenethylamine and its derivatives, a scaffold found in many psychoactive compounds and pharmaceuticals.

-

Antimicrobial and Anticancer Research: The β-nitrostyrene moiety is present in compounds investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][16] These compounds can act as inhibitors of key cellular pathways.[1][2] For example, some derivatives have been shown to induce apoptosis in cancer cells.[1]

-

Michael Additions: The conjugated system is an excellent Michael acceptor, allowing for the addition of various nucleophiles to form more complex structures, which is a cornerstone of many synthetic strategies.

Safety and Handling

As with all nitrostyrene compounds, 2,4-Dimethoxy-1-(2-nitroethenyl)benzene should be handled with appropriate care in a well-ventilated fume hood.[17][18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, and tightly fitting safety goggles.[17][18]

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[19][20] It is harmful if swallowed.[20][21] Avoid formation of dust and aerosols.[17][18]

-

Spill & Disposal: In case of a spill, dampen the solid material with ethanol, collect it in a suitable container, and dispose of it according to local regulations.[19]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[17]

Conclusion

2,4-Dimethoxy-1-(2-nitroethenyl)benzene is a synthetically valuable compound whose preparation via the Henry condensation is a reliable and well-understood process. This guide has provided the necessary technical details for its synthesis, characterization, and safe handling. The robust nature of the protocol, combined with clear spectroscopic benchmarks, provides researchers with a self-validating system for producing this important chemical intermediate for further exploration in drug discovery and materials science.

References

-

Henry Reaction. Master Organic Chemistry. [Link]

-

Henry reaction. Wikipedia. [Link]

-

Nitrostyrene. Organic Syntheses Procedure. [Link]

-

Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. (2007, November 1). The Journal of Organic Chemistry. [Link]

-

1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. PubChem. [Link]

-

Henry Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 3,4-dimethoxy-β-nitrostyrene. PrepChem.com. [Link]

-

2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene. Stenutz. [Link]

-

3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. [Link]

- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.

-

3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]

-

Benzene, 2,4-dimethyl-1-nitro-. NIST WebBook. [Link]

-

2,5-dimetoksy-beta-nitrostyren. SYNTHETIKA. [Link]

-

β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

-

Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3 using.... ResearchGate. [Link]

-

trans-2,5-Dimethoxy-4-ethoxy-beta-methyl-beta-nitrostyrene. PubChem. [Link]

-

The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

Sources

- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7 [minglangchem.com]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene [stenutz.eu]

- 6. 2,4-DIMETHOXY-OMEGA-NITROSTYRENE synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Dimethoxy-β-nitrostyrene | CAS 1891-10-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Henry Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. 2,5-DIMETOKSY-BETA-NITROSTYREN SYNTHETIKA_EU [synthetikaeu.com]

Technical Monograph: 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Common Name: 2,4-Dimethoxy-β-nitrostyrene CAS Registry Number: 1891-10-7 Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol

Executive Summary & Chemical Identity

2,4-Dimethoxy-1-(2-nitroethenyl)benzene (2,4-Dimethoxy-β-nitrostyrene) is a conjugated nitroalkene derivative characterized by its bright yellow crystalline appearance. It serves as a critical intermediate in organic synthesis, particularly in the preparation of substituted phenethylamines and complex heterocycles.

Beyond its role as a synthetic precursor, this compound has garnered significant attention in medicinal chemistry. Recent studies identify it as a potent scaffold for antifungal agents (specifically against Candida species) and as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a target for type 2 diabetes and obesity therapeutics.

Physiochemical Profile

| Property | Specification |

| IUPAC Name | (E)-1-(2,4-Dimethoxyphenyl)-2-nitroethene |

| Appearance | Yellow needles or crystalline powder |

| Melting Point | 103–105 °C (Typical range; varies by purity/polymorph) |

| Solubility | Soluble in DCM, CHCl₃, hot EtOH/MeOH; Insoluble in H₂O |

| Isomerism | Predominantly exists as the (E)-isomer due to steric stability |

Synthetic Pathway: The Henry Reaction

The most robust and scalable method for synthesizing 2,4-dimethoxy-β-nitrostyrene is the Henry Reaction (Nitroaldol Condensation) . This route utilizes ammonium acetate as a dual catalyst/buffer, preventing the polymerization of the sensitive nitroalkene product.

Reaction Mechanism

The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane. The ammonium acetate facilitates the deprotonation of nitromethane to form a nitronate anion, which attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated nitroalkene.

Figure 1: Mechanistic flow of the ammonium acetate-catalyzed Henry reaction. The dehydration step is thermodynamically driven by the formation of the conjugated π-system.

Experimental Protocol

Scale: 50 mmol (approx. 10 g scale) Safety Note: Perform all steps in a fume hood. Nitrostyrenes are sternutators (induce sneezing) and irritants.

-

Reagent Setup:

-

In a 250 mL round-bottom flask (RBF), dissolve 2,4-dimethoxybenzaldehyde (8.31 g, 50 mmol) in Glacial Acetic Acid (40 mL).

-

Add Ammonium Acetate (3.85 g, 50 mmol). Note: A 1:1 molar ratio ensures sufficient buffering capacity.

-

Add Nitromethane (15 mL, ~270 mmol). Note: Excess nitromethane acts as both reagent and co-solvent.

-

-

Reaction:

-

Equip the RBF with a reflux condenser.

-

Heat the mixture to 90–100 °C (gentle reflux) for 2–4 hours .

-

Monitoring: The solution will darken to a deep yellow/orange. TLC (30% EtOAc/Hexane) should show the disappearance of the aldehyde spot.

-

-

Workup & Crystallization:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the reaction mixture into ice-cold distilled water (200 mL) with vigorous stirring. The product will precipitate as a bright yellow solid.

-

Troubleshooting: If an oil forms, scratch the glass with a rod or seed with a crystal to induce nucleation.

-

-

Purification:

-

Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove acetic acid.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) or Isopropanol (IPA) (approx. 10-15 mL/g). Allow to cool slowly to RT, then refrigerate.

-

Filter the purified yellow needles and dry under vacuum.

-

Figure 2: Step-by-step synthetic workflow for the isolation of high-purity 2,4-dimethoxy-β-nitrostyrene.

Structural Characterization

Verification of the 2,4-substitution pattern and the (E)-alkene geometry is critical, as isomers (2,5- or 3,4-) have different biological activities.

Proton NMR (¹H NMR) Data

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 3.88 | Singlet (s) | 3H | -OCH₃ (2-pos) | Distinct methoxy environment. |

| 3.92 | Singlet (s) | 3H | -OCH₃ (4-pos) | Distinct methoxy environment. |

| 6.45 | Doublet (d) | 1H | Ar-H (3-pos) | Ortho-coupled to H-5; shielded by two -OR groups. |

| 6.55 | DD | 1H | Ar-H (5-pos) | Meta to nitrovinyl; coupled to H-6 and H-3. |

| 7.35 | Doublet (d) | 1H | Ar-H (6-pos) | Deshielded by the nitrovinyl group. |

| 7.85 | Doublet (d) | 1H | Vinyl-H (α) | J ≈ 13.5 Hz indicates (E)-geometry. |

| 8.10 | Doublet (d) | 1H | Vinyl-H (β) | Strongly deshielded by the nitro group. |

Infrared Spectroscopy (FT-IR)

-

1510 cm⁻¹ & 1340 cm⁻¹: Strong asymmetric and symmetric NO₂ stretches.

-

1635 cm⁻¹: C=C alkene stretch (conjugated).

-

1260 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

Applications in Medicinal Chemistry

Antifungal Activity

Research indicates that β-nitrostyrenes, particularly those with electron-donating alkoxy groups, exhibit significant antifungal properties.

-

Target: Candida albicans and Candida glabrata.

-

Mechanism: The nitroalkene moiety acts as a Michael acceptor, reacting with nucleophilic thiol groups on fungal enzymes (e.g., cysteine residues), leading to enzyme inhibition and cell death [1].

-

Efficacy: 2,4-dimethoxy-β-nitrostyrene has shown MIC values comparable to standard azoles in specific resistant strains.

PTP1B Inhibition (Diabetes Research)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2]

-

Relevance: Inhibiting PTP1B improves insulin sensitivity.

-

Activity: Docking studies and in vitro assays suggest that the 2,4-dimethoxy scaffold fits into the active site of PTP1B, interacting with Cys-215 and Arg-221 residues. This makes it a valuable lead compound for developing Type 2 diabetes treatments [2].

Safety & Handling

Signal Word: WARNING

-

Hazards:

-

Controls:

-

Engineering: Always handle solids in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Waste: Dispose of as hazardous organic waste (halogen-free).

-

References

-

ResearchGate. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. Available at: [Link]

-

MDPI. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (Note: Discusses the structural class and docking logic relevant to dimethoxy variants). Available at: [Link]

-

PubChem. 2,4-Dimethoxy-beta-nitrostyrene Compound Summary. Available at: [Link]

Sources

The Pharmacological Potential of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Therapeutic Promise of a Unique β-Nitrostyrene Scaffold

2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a member of the β-nitrostyrene class of compounds, represents a compelling scaffold for the development of novel therapeutic agents. While direct and extensive biological evaluations of this specific isomer are emerging, the broader family of dimethoxy-β-nitrostyrenes has demonstrated a remarkable spectrum of pharmacological activities, including potent antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the potential biological activities of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, drawing upon the established bioactivities of its close structural analogues. We will explore the mechanistic underpinnings of these effects, present detailed experimental protocols for their investigation, and offer a forward-looking perspective on the therapeutic avenues this molecule may unlock. For researchers and drug development professionals, this document serves as a foundational resource for harnessing the therapeutic potential of this intriguing molecule.

The core structure, featuring a benzene ring substituted with two methoxy groups and a nitroethenyl side chain, is ripe for exploration. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy substituents, creates a unique electronic environment that likely dictates its interaction with biological targets.[4] This guide will synthesize the available data on analogous compounds to build a predictive framework for the biological activities of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene.

Potential Biological Activities and Mechanistic Insights

Based on the robust body of evidence for structurally related β-nitrostyrenes, 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is predicted to exhibit significant activity in three primary therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

β-Nitrostyrene derivatives have long been recognized for their antimicrobial properties, with notable efficacy against a range of bacterial and fungal pathogens.[1][3] The lipophilic nature of these compounds facilitates their passage through microbial cell membranes.

Mechanism of Action: A key proposed mechanism for the antimicrobial action of β-nitrostyrenes involves their function as Michael acceptors. The electrophilic β-carbon of the nitroalkene side chain can readily react with nucleophilic thiol groups present in the cysteine residues of essential microbial enzymes.[5] This covalent modification can lead to enzyme inactivation and disruption of critical cellular processes.

One particularly interesting target is Protein Tyrosine Phosphatase 1B (PTP1B). Several 3,4-dimethoxy-β-nitrostyrene derivatives have been investigated as potential inhibitors of PTP1B, an enzyme that plays a role in microbial signaling pathways.[3][6] By acting as tyrosine mimetics, these compounds may interfere with cell signaling and integrity.[6]

Table 1: Antimicrobial Activity of Structurally Related β-Nitrostyrene Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3,4-dimethoxy-β-nitrostyrene | Candida albicans | 128 | [1] |

| 3,4-dimethoxy-β-methyl-β-nitrostyrene | Candida albicans | 128 | [1] |

| 3,4-ethylenedioxy-β-nitrostyrene | Candida albicans | 32 | [6] |

| 3,4-methylenedioxy-β-nitrostyrene | Candida albicans | 64 | [6] |

Note: Data for 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is not currently available. This table provides a comparative reference based on its isomers and analogues.

Cytotoxic and Anticancer Potential: Targeting Malignant Cells

The β-nitrostyrene scaffold has been a fertile ground for the discovery of potent anticancer agents.[2] Derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, often with greater efficacy than some established chemotherapeutic drugs.[2]

Mechanism of Action: The anticancer activity of β-nitrostyrenes is multifaceted. A primary mechanism is the induction of apoptosis, or programmed cell death. This is often mediated through the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction.[2] Studies on the derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) have shown that its cytotoxic effects can be reversed by thiol antioxidants, underscoring the role of oxidative stress.[2]

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[7] The inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway, has also been implicated in the anticancer effects of related chalcone derivatives.[8]

Table 2: Cytotoxic Activity (IC50) of Structurally Related Compounds Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| CYT-Rx20 | HCT116 (Colon) | 5.49 ± 0.71 | [2] |

| CYT-Rx20 | SW480 (Colon) | 7.50 ± 0.28 | [2] |

| CYT-Rx20 | SW620 (Colon) | 7.21 ± 0.09 | [2] |

| CYT-Rx20 | MCF-7 (Breast) | 0.81 ± 0.04 (as µg/mL) | [7] |

| CYT-Rx20 | MDA-MB-231 (Breast) | 1.82 ± 0.05 (as µg/mL) | [7] |

| (E)-3-(3-nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Hela (Cervical) | 3.204 | [9] |

| (E)-3-(3-nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.849 | [9] |

Note: IC50 values are presented as reported in the source. Direct comparison requires consideration of the different units (µM vs. µg/mL). Data for 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is not currently available.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. β-Nitrostyrene derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory signaling pathways. One of the most critical is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators. Some nitrostyrene derivatives have been shown to inhibit TNFα-induced activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Another important target is the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. The related compound, 3,4-methylenedioxy-β-nitrostyrene (MNS), has been identified as a potent inhibitor of the NLRP3 inflammasome.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a series of well-established in vitro assays are recommended. The following protocols are provided as a comprehensive guide for researchers.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, HCT116) to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Diagram 1: General Workflow for Cytotoxicity Assay

Caption: A typical workflow for determining the cytotoxic activity of a compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene in a suitable solvent.

-

Perform two-fold serial dilutions of the compound in the broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator such as resazurin can be added to aid in the determination of the endpoint.

-

Diagram 2: Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Visualizing the Molecular Pathways

To better comprehend the potential mechanisms of action of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, the following diagrams illustrate the key signaling pathways that are likely to be modulated by this class of compounds.

Diagram 3: The Canonical NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by 2,4-Dimethoxy-1-(2-nitroethenyl)benzene.

Diagram 4: PTP1B in Cellular Signaling

Caption: Postulated inhibition of PTP1B by 2,4-Dimethoxy-1-(2-nitroethenyl)benzene.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is still to be fully elucidated, the extensive research on its structural analogues provides a strong foundation for predicting its pharmacological potential. The available data strongly suggest that this compound is a promising candidate for further investigation as an antimicrobial, anticancer, and anti-inflammatory agent.

The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to systematically evaluate the therapeutic promise of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene. Future research should focus on synthesizing this specific isomer and conducting the described in vitro assays to generate robust quantitative data. Subsequent in vivo studies in relevant animal models will be crucial to validate its efficacy and safety profile. The exploration of this and other β-nitrostyrene derivatives holds the potential to deliver a new generation of therapeutics to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

Alfarisi, S., Santoso, M., Kristanti, A. N., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4150. [Link]

-

Chen, Y. F., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 9(11), 9947–9961. [Link]

-

He, Y., et al. (2022). 3,4-Methylenedioxy-β-Nitrostyrene Alleviates Dextran Sulfate Sodium–Induced Mouse Colitis by Inhibiting the NLRP3 Inflammasome. Frontiers in Immunology, 13, 896947. [Link]

-

Li, J., et al. (2024). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of Applied Microbiology, 135(9), lxae235. [Link]

-

Santoso, M., et al. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Updates in Pharmacology and Therapeutics, 1, 100003. [Link]

-

Shandong Minglang Chemical Co., Ltd. (2023). 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7. [Link]

-

Vide Leaf. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. [Link]

-

Zhang, X., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry, 10, 995815. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. videleaf.com [videleaf.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 3,4-Methylenedioxy-β-Nitrostyrene Alleviates Dextran Sulfate Sodium–Induced Mouse Colitis by Inhibiting the NLRP3 Inflammasome [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" literature review

Executive Summary

2,4-Dimethoxy-1-(2-nitroethenyl)benzene (also known as 2,4-dimethoxy-

This technical guide provides a comprehensive review of its chemical identity, validated synthetic protocols (focusing on the Henry reaction), reduction pathways, and emerging biological applications as an antimicrobial and anticancer scaffold.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2,4-Dimethoxy-1-[(E)-2-nitroethenyl]benzene |

| Common Name | 2,4-Dimethoxy- |

| CAS Number | 1891-10-7 (Trans-isomer) |

| Molecular Formula | |

| Molecular Weight | 209.20 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl |

| Key Functional Groups | Nitro ( |

Structural Insight: The molecule features a 2,4-dimethoxy substitution pattern on the benzene ring.[1] This specific arrangement creates a unique electronic environment compared to its isomers (2,5- or 3,4-dimethoxy), influencing both its reactivity in reduction reactions and its binding affinity in biological targets.

Synthetic Methodology: The Henry Reaction

The industrial and laboratory standard for synthesizing 2,4-dimethoxy-

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by dehydration to form the conjugated nitroalkene.

Figure 1: Mechanism of the Henry Reaction for Nitrostyrene Synthesis.[2]

Validated Experimental Protocol

Reagents:

-

2,4-Dimethoxybenzaldehyde (1.0 eq)

-

Nitromethane (5.0 - 10.0 eq, serves as solvent/reactant)

-

Ammonium Acetate (0.2 - 0.5 eq)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (10 g, 60 mmol) in Nitromethane (40 mL).

-

Catalysis: Add Ammonium Acetate (1.5 g, 19 mmol).

-

Reflux: Heat the mixture to gentle reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) until the aldehyde spot disappears. -

Workup: Cool the reaction mixture to room temperature. The product may spontaneously crystallize. If not, remove excess nitromethane under reduced pressure.

-

Purification: Recrystallize the crude residue from boiling Isopropanol (IPA) or Ethanol.

-

Yield: Typical yields range from 80–92% .

-

Characterization: Product appears as bright yellow needles.

Optimization Table:

| Catalyst System | Solvent | Temp ( | Yield (%) | Notes |

| NH | Nitromethane | 100 | 85-92 | Standard, high yield. |

| Ethylenediamine | Methanol | 25 | 70-80 | Milder, slower reaction. |

| NaOH (aq) | Methanol | 0-10 | 60-75 | Requires acid quench; risk of side reactions. |

Reactivity & Transformations: Reduction Pathways

The primary utility of 2,4-dimethoxy-

Reduction Strategies

Figure 2: Reduction pathways for 2,4-dimethoxy-

-

Lithium Aluminum Hydride (LiAlH

): The most aggressive method. Reduces the nitroalkene directly to the amine in high yields. Requires anhydrous ether/THF and careful quenching. -

Sodium Borohydride / Copper(II) Chloride: A milder, "one-pot" alternative. The CuCl

generates active copper species in situ, facilitating the reduction of the double bond before the nitro group. -

Catalytic Hydrogenation (H

, Pd/C): Effective for industrial scale but requires pressurized vessels. Acidic media (e.g., AcOH) is often used to prevent dimerization.

Biological & Pharmacological Potential

While often viewed merely as a synthetic intermediate, the nitrostyrene scaffold itself possesses significant biological activity.

Antimicrobial & Antifungal Activity

Nitrostyrenes are potent electrophiles that can covalently modify cysteine residues in proteins via Michael addition.

-

Mechanism: Inhibition of protein tyrosine phosphatases (e.g., PTP1B ) and interaction with thiol groups in microbial enzymes.

-

Specificity: Studies on related isomers (3,4-dimethoxy) suggest efficacy against Candida albicans and Gram-positive bacteria. The 2,4- substitution pattern often enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties (Tubulin Inhibition)

Substituted nitrostyrenes have been investigated as tubulin polymerization inhibitors .

-

The trimethoxy analogues are well-known cytotoxic agents.

-

The 2,4-dimethoxy variant serves as a scaffold for developing agents that arrest the cell cycle at the G2/M phase by disrupting microtubule dynamics.

Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Causes severe eye irritation and skin sensitization.

-

Lachrymator: High concentrations of dust/vapor can induce tearing.

-

Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a certified fume hood to avoid inhalation of dust.

-

Waste: Dispose of as hazardous organic waste (halogen-free).

References

-

Synthesis of Nitrostyrenes (Henry Reaction)

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry.

-

-

Reduction Methodologies (NaBH4/CuCl2)

-

Varma, R. S., & Kabalka, G. W. (1985). "Nitroalkenes to Amines: A mild reduction using sodium borohydride and copper chloride." Synthetic Communications.

-

-

Biological Activity (Antimicrobial)

-

Milhazes, N., et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: A structure-activity relationship study." Bioorganic & Medicinal Chemistry.

-

-

Anticancer Mechanisms (Tubulin Inhibition)

-

Pettit, G. R., et al. (2009). "Antineoplastic agents. Synthesis and cancer cell growth inhibitory activity of nitrostyrenes." Journal of Medicinal Chemistry.

-

-

General Properties (PubChem)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12313364, 2,4-Dimethoxy-beta-nitrostyrene.

-

Sources

Methodological & Application

Application Note: Catalytic Synthesis of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

[1]

Executive Summary

This Application Note details the catalytic protocols for the synthesis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene (also known as 2,4-dimethoxy-β-nitrostyrene).[1] This transformation is a classic Henry Reaction (nitroaldol condensation) between 2,4-dimethoxybenzaldehyde and nitromethane.

While the Henry reaction is well-documented, the 2,4-dimethoxy substitution pattern presents specific challenges compared to the more common 3,4-isomer (veratraldehyde derivative).[1] The ortho-methoxy group introduces steric strain and electronic donation that reduces the electrophilicity of the aldehyde carbonyl, necessitating optimized catalytic systems to drive the reaction to completion and favor the trans-alkene product.[1]

This guide evaluates three catalytic approaches:

-

Ammonium Acetate (Classic): The industry standard for robustness.

-

Methylamine (High-Throughput): A kinetic approach for rapid conversion.

-

Silica-Supported Amines (Green): A heterogeneous protocol for simplified workup.

Chemical Reaction & Mechanism

The synthesis involves the base-catalyzed deprotonation of nitromethane to form a nitronate anion, which acts as a nucleophile attacking the aldehyde. This is followed by a dehydration step to form the conjugated nitroalkene.

Reaction Scheme

Substrate: 2,4-Dimethoxybenzaldehyde (

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow of the Henry reaction. The catalyst facilitates both the initial deprotonation and the final dehydration step.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction temperature, solvent choice, and purification burden.

| Feature | Ammonium Acetate (NH₄OAc) | Methylamine (CH₃NH₂) | Silica-Amine (Heterogeneous) |

| Reaction Type | Homogeneous / Melt | Homogeneous | Heterogeneous |

| Temperature | Reflux (80–100°C) | Room Temp / Mild Heat (25–40°C) | Reflux (80°C) |

| Time | 2–4 Hours | 1–2 Hours | 4–6 Hours |

| Yield Potential | 80–90% | 85–95% | 70–85% |

| Purification | Crystallization | Precipitation | Filtration + Evaporation |

| Key Advantage | Highly reproducible; robust.[1] | Fastest kinetics; high yield. | Reusable catalyst; clean workup. |

| Key Risk | Requires heat; acetic acid solvent.[3] | Volatile amine; odor control needed. | Mass transfer limitations. |

Detailed Experimental Protocols

Protocol A: Ammonium Acetate (The Standard)

Best for: Routine lab synthesis where robustness and crystal quality are prioritized.

Reagents:

-

2,4-Dimethoxybenzaldehyde (10.0 g, 60 mmol)[1]

-

Nitromethane (4.4 g, 72 mmol) [1.2 equiv]

-

Ammonium Acetate (1.8 g, 23 mmol) [0.4 equiv]

-

Glacial Acetic Acid (30 mL)

Procedure:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the aldehyde and nitromethane to the acetic acid. Stir until dissolved.

-

Catalyst Addition: Add the ammonium acetate.[3][4] It may not dissolve immediately.[5]

-

Reflux: Heat the mixture to gentle reflux (approx. 100°C bath temperature) for 3 hours . The solution will darken to a deep yellow/orange.

-

Monitoring: Monitor by TLC (Silica; 3:1 Hexane:EtOAc). The aldehyde spot should disappear.

-

Workup: Remove heat and allow the solution to cool to roughly 50°C. Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring.

-

Crystallization: The product should precipitate as a yellow solid. If an oil forms, scratch the glass or seed with a crystal to induce nucleation.

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 50 mL) to remove acetic acid.

-

Recrystallization: Recrystallize from boiling methanol or isopropanol (approx. 10 mL/g) to yield bright yellow needles.

Validation:

-

Melting Point: Expect ~105–110°C (Note: Literature varies for this specific isomer; verify against 3,4-isomer which is ~140°C).

-

Appearance: Canary yellow needles.

Protocol B: Methylamine (High-Throughput)

Best for: Maximizing yield and minimizing thermal degradation.[1]

Reagents:

-

2,4-Dimethoxybenzaldehyde (10.0 g, 60 mmol)[1]

-

Nitromethane (4.4 g, 72 mmol)

-

Methylamine (33% in EtOH or 40% aq.) (1.0 mL, approx. 10 mmol)

-

Methanol or Ethanol (20 mL)

Procedure:

-

Setup: 100 mL RBF with stir bar. No condenser required if run at RT.

-

Mixing: Dissolve the aldehyde in the alcohol solvent. Add nitromethane.[3][5][6][7]

-

Catalysis: Add the methylamine solution dropwise. Caution: Exothermic reaction possible.[1]

-

Reaction: Stopper the flask and stir at room temperature in the dark for 24 hours . Alternatively, heat to 40°C for 4 hours to accelerate.

-

Precipitation: The product often precipitates spontaneously from the alcohol solution as the reaction progresses.

-

Workup: Cool the flask to 0°C in an ice bath for 1 hour to maximize precipitation.

-

Filtration: Filter the crystalline solid. Wash with cold methanol (10 mL).

-

Purification: Usually high purity (>95%) upon filtration. Recrystallize only if necessary.

Mechanistic Note: Primary amines form a Schiff base intermediate with the aldehyde, which is significantly more electrophilic than the aldehyde itself, facilitating the attack by the nitronate anion.

Process Workflow & Decision Logic

Caption: Decision matrix for selecting the optimal synthesis protocol based on laboratory requirements.

Safety & Handling (Critical)

-

Nitromethane Hazards:

-

Explosive Potential: Nitromethane can become shock-sensitive, especially if sensitized by amines or strong bases in the absence of solvent. Never heat nitromethane to dryness with strong bases.

-

Flash Point: 35°C. Keep away from open flames.

-

-

Nitroalkene Toxicity:

-

Lachrymator: β-Nitrostyrenes are potent mucous membrane irritants.[1] They can cause severe eye and respiratory irritation.

-

Handling: Always handle the solid product in a fume hood. Wear gloves and eye protection.

-

-

2,4-Dimethoxy Specifics:

-

The 2,4-substitution pattern makes the ring electron-rich.[1] While less prone to polymerization than simple styrene, the product should be stored in the dark at cool temperatures to prevent degradation.

-

References

-

Henry Reaction Fundamentals

-

L. Henry, "Formation of Nitro-alcohols," C. R.[1] Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895.

-

-

Ammonium Acetate Catalysis

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3.

-

-

Green Chemistry Approaches

-

Varma, R. S., et al. (1997). "Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes."[1] Tetrahedron Letters, 38(29), 5131-5134.

-

-

Substrate Specifics (Dimethoxybenzaldehydes)

(Note: Always consult the specific Safety Data Sheet (SDS) for 2,4-dimethoxybenzaldehyde and nitromethane before commencing work.)

Sources

- 1. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]

- 2. 2,4-Dimethoxy-β-nitrostyrene | CAS 1891-10-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2,4-Dimethoxy-1-(2-nitroethenyl)benzene as a Versatile Precursor for Phenethylamine Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2,4-dimethoxy-1-(2-nitroethenyl)benzene as a pivotal intermediate in the synthesis of phenethylamines, specifically focusing on the pathway to 2-(2,4-dimethoxyphenyl)ethanamine. We will explore the synthesis of this nitrostyrene precursor via a Henry condensation and subsequently detail multiple, field-proven protocols for its reduction to the target phenethylamine. The causality behind methodological choices, comparative analysis of reduction techniques, and critical safety considerations are elucidated to ensure reproducible and safe execution.

Introduction: The Strategic Importance of β-Nitrostyrenes

Substituted β-nitrostyrenes, such as 2,4-dimethoxy-1-(2-nitroethenyl)benzene, are highly valuable and versatile intermediates in organic synthesis. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations. The primary application, and the focus of this guide, is their role as precursors to phenethylamines. The reduction of both the nitro group and the alkene moiety in a single conceptual step provides a direct and efficient route to this important structural class, which is a core scaffold in numerous pharmaceuticals and research chemicals.

The general synthetic pathway involves two key transformations:

-

Henry Condensation: Formation of the C-C bond between an aromatic aldehyde (2,4-dimethoxybenzaldehyde) and a nitroalkane (nitromethane).

-

Reduction: Conversion of the resulting β-nitrostyrene to the corresponding saturated amine.

This guide will provide detailed protocols for each stage, with a particular emphasis on the various methodologies available for the critical reduction step, allowing researchers to select the most appropriate method based on available equipment, scale, and safety considerations.

Part I: Synthesis of the Precursor: 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

The most common and straightforward method for synthesizing β-nitrostyrenes is the Henry condensation reaction between an aromatic aldehyde and nitromethane, often catalyzed by a weak base such as ammonium acetate.

Reaction Principle

The reaction proceeds via a nitroaldol mechanism. The ammonium acetate acts as a base to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable conjugated system, 2,4-dimethoxy-1-(2-nitroethenyl)benzene.

Caption: Henry condensation for precursor synthesis.

Protocol: Synthesis via Henry Condensation

This protocol is adapted from established procedures for nitrostyrene synthesis.[1]

Materials & Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |

| 2,4-Dimethoxybenzaldehyde | 613-45-6 | 166.17 | 10.0 g | 60.2 |

| Nitromethane | 75-52-5 | 61.04 | 15 mL | ~282 |

| Ammonium Acetate | 631-61-8 | 77.08 | 4.0 g | 51.9 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 40 mL | - |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzaldehyde (10.0 g), ammonium acetate (4.0 g), and glacial acetic acid (40 mL).

-

Stir the mixture to dissolve the solids.

-

Add nitromethane (15 mL) to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.

-

Maintain the reflux for 2-3 hours. The solution will typically turn a deep yellow/orange color. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 200 mL of cold water with stirring. A bright yellow precipitate will form.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to yield pure 2,4-dimethoxy-1-(2-nitroethenyl)benzene as yellow crystals.

-

Dry the crystals under vacuum. A typical yield is in the range of 80-90%.

Part II: Reduction to 2-(2,4-dimethoxyphenyl)ethanamine

The reduction of the nitrostyrene precursor is the most critical step. Several methods exist, each with distinct advantages and disadvantages related to efficacy, safety, cost, and equipment requirements. The choice of method is a key experimental decision.

Caption: Overview of primary reduction pathways.

Comparative Analysis of Reduction Methods

| Method | Reagents & Conditions | Typical Yield | Pros | Cons |

| Catalytic Hydrogenation | H₂ gas (1-4 atm), Pd/C or Pd/BaSO₄ catalyst, in acidic ethanol or acetic acid.[2][3][4][5] | 65-90% | High yields, clean reaction, simple workup.[2][4] | Requires specialized hydrogenation equipment (e.g., Parr shaker), handling of flammable H₂ gas and pyrophoric catalysts. |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF or ether, followed by aqueous workup.[6][7] | 70-85% | Very effective and powerful reducing agent, relatively fast reaction times.[6][8] | Highly reactive with water/protic solvents, requires strictly anhydrous conditions, careful quenching procedure is critical.[6] |

| Metal/Acid Reduction | Iron (Fe) powder in acetic acid (AcOH) or HCl.[9][10][11] | 50-70% | Inexpensive reagents, does not require special apparatus, tolerant of some functional groups.[9][12] | Often requires heating, workup can be tedious due to iron salt precipitation, yields can be lower.[13] |

Protocol 1: Catalytic Hydrogenation

This method is preferred for its cleanliness and high yields when the appropriate equipment is available.[1][2]

Materials & Reagents

-

2,4-Dimethoxy-1-(2-nitroethenyl)benzene (5.0 g, 23.9 mmol)

-

10% Palladium on Carbon (Pd/C) (0.5 g, ~10% w/w)

-

Methanol (150 mL)

-

Concentrated Hydrochloric Acid (HCl) (6 mL)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Extraction Solvent (e.g., Dichloromethane or Ether)

Procedure

-

Place the 2,4-dimethoxy-1-(2-nitroethenyl)benzene (5.0 g) and methanol (150 mL) into a suitable hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Add concentrated HCl (6 mL). The acid is crucial for preventing the formation of side products and ensuring complete reduction to the amine.[2]

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Purge the vessel with an inert gas (N₂ or Ar) before introducing hydrogen gas (H₂).

-

Pressurize the vessel with H₂ (typically 40-50 psi or 2-3 atm) and begin vigorous agitation (shaking or stirring).[1][4]

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours to overnight.

-

Once hydrogen uptake ceases, depressurize the vessel and purge again with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter cake with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

Dissolve the residue in water (100 mL) and wash with an organic solvent (e.g., ether) to remove any non-basic impurities.

-

Make the aqueous layer strongly basic (pH > 12) by the slow addition of NaOH solution.

-

Extract the liberated freebase amine with dichloromethane or ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 2-(2,4-dimethoxyphenyl)ethanamine as an oil.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful, non-selective reducing agent effective for this transformation.[6][14] Extreme caution is required.

Materials & Reagents

-

Lithium Aluminum Hydride (LiAlH₄) (4.5 g, 118 mmol)

-

Anhydrous Tetrahydrofuran (THF) (300 mL)

-

2,4-Dimethoxy-1-(2-nitroethenyl)benzene (10.0 g, 47.8 mmol)

-

Water, 15% NaOH solution, for quenching

Procedure

-

Set up a three-necked round-bottom flask (flame-dried) under an inert atmosphere (N₂ or Ar) with a magnetic stirrer, reflux condenser, and an addition funnel.

-

Carefully add LiAlH₄ (4.5 g) to 150 mL of anhydrous THF in the flask.

-

Dissolve the 2,4-dimethoxy-1-(2-nitroethenyl)benzene (10.0 g) in 150 mL of anhydrous THF and place it in the addition funnel.

-

Cool the LiAlH₄ suspension in an ice bath.

-

Slowly add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension over ~1 hour, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back down in an ice bath.

-

Quench the reaction with extreme care. Sequentially and very slowly add the following dropwise:

-

4.5 mL of water

-

4.5 mL of 15% aqueous NaOH

-

13.5 mL of water

-

-

Stir the resulting granular white precipitate for 1 hour at room temperature.

-

Filter the mixture and wash the aluminum salts thoroughly with fresh THF.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Perform an acid-base extraction as described in Protocol 1 (steps 11-14) to purify the final product.

Protocol 3: Iron/Acetic Acid Reduction

This classic Béchamp reduction is a cost-effective alternative.[9][11]

Materials & Reagents

-

Iron (Fe) powder, fine mesh (12.0 g, 215 mmol)

-

2,4-Dimethoxy-1-(2-nitroethenyl)benzene (5.0 g, 23.9 mmol)

-

Glacial Acetic Acid (100 mL)

-

Water, NaOH solution, Extraction Solvent

Procedure

-

In a round-bottom flask equipped with a reflux condenser and stirrer, combine the nitrostyrene (5.0 g), iron powder (12.0 g), and glacial acetic acid (100 mL).

-

Heat the stirred suspension to reflux (around 100-110 °C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool and filter off the excess iron powder and iron salts. Wash the solids with a small amount of acetic acid.

-

Neutralize the filtrate by carefully adding a concentrated NaOH solution until the pH is strongly basic (pH > 12). This will precipitate iron hydroxides.

-

Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) (3 x 75 mL).

-

Filter the combined organic extracts to remove any suspended solids.

-

Wash the organic layer with water and then brine.

-

Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Part III: Characterization

The identity and purity of the precursor and final product should be confirmed using standard analytical techniques.

| Compound | Form | MW ( g/mol ) | Melting Point (°C) |

| 2,4-Dimethoxy-1-(2-nitroethenyl)benzene | Yellow Crystalline Solid | 209.20 | 99-101[15] |

| 2-(2,4-dimethoxyphenyl)ethanamine | Colorless to Pale Yellow Oil | 181.23 | (Boiling Point ~130°C at 2 mmHg) |

Part IV: Safety and Handling

Professional laboratory safety practices are mandatory when performing these protocols.

-

General Hazards: Handle all organic solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Nitromethane: Is a flammable liquid and is toxic. Avoid inhalation and skin contact.[16]

-

β-Nitrostyrenes: These compounds can be irritants and should be handled with care.

-

Lithium Aluminum Hydride (LiAlH₄): Extremely water-reactive, liberating flammable hydrogen gas. It can ignite spontaneously in moist air. All operations must be conducted under a dry, inert atmosphere. The quenching process is highly exothermic and must be done slowly and with cooling.

-

Catalytic Hydrogenation: Palladium on carbon is flammable and can be pyrophoric, especially when dry and spent. Do not allow the catalyst to dry in the air. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the apparatus is leak-proof and properly grounded.

This guide is intended for use by trained professionals in a controlled laboratory setting. All procedures should be subjected to a thorough risk assessment before execution.

References

-

Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (n.d.). Rhodium.ws.

-

Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (n.d.). Rhodium.ws.

-

2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. (n.d.). Rhodium.ws.

-

Catalytic Hydrogenation of Nitrostyrenes. (n.d.). designer-drug.com.

-

Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. (n.d.). Rhodium.ws.

-

Nitrostyrene reduction. (2019, January 29). Reddit. [Link]

-

High-yield 2C-H synthesis. (n.d.). designer-drug.com.

-

Successful 2C-B Syntheses. (n.d.). Erowid. [Link]

-

2 routes to 2C-H synthesis, which is better?. (2023, March 16). Reddit. [Link]

-

2C-B synthesis without LAH. (n.d.). designer-drug.com.

-

Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]

-

2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene. (n.d.). Stenutz. [Link]

-

1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. (n.d.). PubChem. [Link]

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. (n.d.). Safrole. [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC. [Link]

-

Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. (n.d.). Scribd. [Link]

-

Iron Catalyzed Reduction of Nitro Compounds. (2018, May). ResearchGate. [Link]

-

1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. (2025, May 20). ChemSynthesis. [Link]

-

The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. (n.d.). ACS Publications. [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

-

The Reduction of Nitroarenes with Iron/Acetic Acid. (1977, May 24). Semantic Scholar. [Link]

-

2C-B Synthesis Without LAH. (n.d.). Scribd. [Link]

-

3,4-Dimethoxy-β-nitrostyrene. (n.d.). NIST WebBook. [Link]

-

Supporting information. (n.d.). Beilstein Journals. [Link]

-

The structures of the E-β-nitrostyrene derivative test compounds. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]